1-(4-Chloro-3-fluorophenyl)cyclopentanecarboxylic Acid
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Overview
Description
1-(4-Chloro-3-fluorophenyl)cyclopentanecarboxylic Acid is a chemical compound with the molecular formula C12H12ClFO2 and a molecular weight of 242.68 g/mol . This compound is characterized by the presence of a cyclopentane ring attached to a carboxylic acid group and a phenyl ring substituted with chlorine and fluorine atoms. It is used as a building block in various chemical syntheses and has applications in research and industry.
Preparation Methods
The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopentanecarboxylic Acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-fluorobenzene with cyclopentanone in the presence of a base, followed by oxidation to form the carboxylic acid group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-3-fluorophenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)cyclopentanecarboxylic Acid is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring with chlorine and fluorine substitutions can interact with hydrophobic pockets in proteins, affecting their activity .
Comparison with Similar Compounds
1-(4-Chloro-3-fluorophenyl)cyclopentanecarboxylic Acid can be compared with similar compounds such as:
1-(4-Fluorophenyl)cyclopentanecarboxylic Acid: Lacks the chlorine substitution, which may affect its reactivity and interactions.
1-(2-Chloro-4-fluorophenyl)cyclopentanecarboxylic Acid: Has a different substitution pattern on the phenyl ring, leading to variations in chemical behavior and applications
The unique combination of chlorine and fluorine substitutions in this compound imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H12ClFO2 |
---|---|
Molecular Weight |
242.67 g/mol |
IUPAC Name |
1-(4-chloro-3-fluorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12ClFO2/c13-9-4-3-8(7-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
InChI Key |
ATIUYICJBXBUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=C(C=C2)Cl)F)C(=O)O |
Origin of Product |
United States |
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